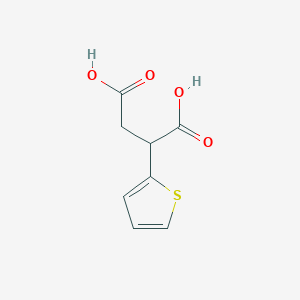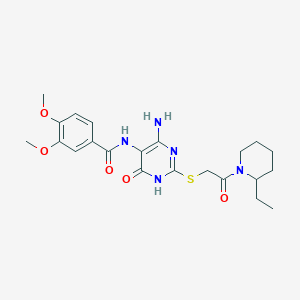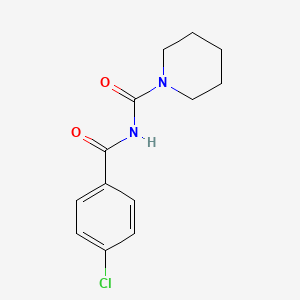
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis and Modification
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorenylmethoxycarbonyl chemistry, is prominently used to protect hydroxy groups during the synthesis of peptides. This protective group is known for its stability under various conditions and can be conveniently removed without affecting other sensitive groups in the peptide chain. The application of the Fmoc group in peptide synthesis allows for the creation of complex peptides and proteins, which are essential in studying biological functions and developing therapeutic agents (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis (SPPS)
Fmoc amino acids are integral to the advancement of solid-phase peptide synthesis (SPPS), providing a versatile and efficient method for assembling peptides and small proteins. The Fmoc SPPS methodology has evolved significantly, with the introduction of various solid supports, linkages, and side chain protecting groups. This evolution has enabled the synthesis of biologically active peptides and the incorporation of isotopic labeling, further expanding the research and therapeutic potential of peptides (Fields & Noble, 2009).
Bioconjugation and Biomolecular Engineering
The Fmoc group is also instrumental in bioconjugation strategies, where it facilitates the modification of peptides and proteins for various applications, including biomarker development, drug delivery, and molecular imaging. The selective attachment of fluorescent probes, targeting ligands, or therapeutic molecules to peptides and proteins is a critical step in the development of diagnostic and therapeutic agents. The chemoselectivity and stability of the Fmoc group under physiological conditions make it an invaluable tool in the field of biomolecular engineering (Mellor & Chan, 1997).
Fluorescent Probes and Imaging
Fluorene derivatives, related to the chemical structure of interest, are used in the development of water-soluble fluorescent probes for bioimaging applications. These probes are designed to target specific cellular structures or molecules, enabling the visualization of biological processes in real time. The photophysical properties of fluorene derivatives, such as high fluorescence quantum yield and two-photon absorption capabilities, make them suitable for advanced imaging techniques like two-photon fluorescence microscopy. This application is crucial for studying cellular interactions, dynamics, and functions in complex biological systems (Morales et al., 2010).
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-20-13(10-23-12-24-20)9-19(21(27)28)25-22(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,25,29)(H,27,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFPLGCTWSYLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CNC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)




![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)


![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)



![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)
